PD161570 (1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea) is a potent and selective inhibitor of fibroblast growth factor receptor 1 (FGFR1) tyrosine kinase activity. It is classified as a protein-tyrosine kinase inhibitor and has been widely used as a valuable tool in scientific research to elucidate the roles of FGFR1 signaling in various biological processes. []
PD161570 selectively inhibits FGFR1 tyrosine kinase activity. [] Tyrosine kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of phosphate groups from ATP to tyrosine residues on specific proteins. By inhibiting FGFR1 tyrosine kinase activity, PD161570 disrupts downstream signaling cascades initiated by FGFR1 activation. [, , ]
PD161570 has been instrumental in elucidating the role of FGFR1 signaling in bone development. Studies using TRα-knockout mice, which exhibit impaired bone formation, demonstrated reduced FGFR1 expression in their osteoblasts. [] Furthermore, PD161570 effectively blocked thyroid hormone-induced FGFR1 activation and downstream signaling in osteoblasts, highlighting its potential relevance to thyroid hormone-related skeletal disorders. []
Research utilizing PD161570 has provided insights into the involvement of FGFR1 signaling in Epstein-Barr virus (EBV)-associated nasopharyngeal carcinoma (NPC). Studies revealed that the EBV-encoded latent membrane protein 1 (LMP1) upregulates FGFR1 expression and activates its signaling pathway, contributing to the transformation of nasopharyngeal epithelial cells. [, ] Importantly, PD161570 effectively attenuated LMP1-mediated aerobic glycolysis, cellular transformation, migration, and invasion in these cells, underscoring the potential of targeting FGFR1 for NPC treatment. [, ]
PD161570 has been identified as a potential inhibitor of the transcription factor MYB, a promising drug target for malignancies like adenoid cystic carcinoma (ACC). Studies demonstrated that PD161570 interferes with MYB transactivation domain activity, likely by disrupting its interaction with the coactivator p300. [] This finding suggests a potential role for PD161570 in suppressing MYB function and highlights its potential therapeutic relevance in ACC. []
PD161570 has been employed to investigate the role of FGFR signaling in limb development. Studies using chicken embryos showed that PD161570 treatment led to limb abnormalities, including shortening, thinning, and skeletal deformities. [] These findings confirm the crucial role of FGFR signaling in limb development and highlight the potential of PD161570 as a tool for further dissecting the complex mechanisms governing this process. []
Research utilizing PD161570 has helped elucidate the role of FGFR1 in regulating P-glycoprotein (Pgp), a protein involved in drug efflux in the intestine. Studies using Caco-2 cells demonstrated that PD161570 blocked the keratinocyte growth factor-2 (KGF2)-mediated increase in Pgp activity. [] This finding suggests a potential role for FGFR1 signaling in modulating intestinal drug disposition and highlights the potential of targeting this pathway for therapeutic benefit. []
PD161570 has been used to validate in vitro angiogenesis models, showcasing its utility in drug discovery research. By demonstrating the selective inhibition of basic fibroblast growth factor (bFGF)-mediated angiogenesis by PD161570 in a co-culture model, researchers confirmed the model's relevance for studying angiogenic pathways and evaluating potential therapeutic compounds. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6